Cas no 950166-37-7 (N-(2,5-dichlorophenyl)-2-4-(1H-indol-3-yl)piperidin-1-ylacetamide)
N-(2,5-dichlorophenyl)-2-4-(1H-indol-3-yl)piperidin-1-ylacetamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide
- N-(2,5-dichlorophenyl)-2-4-(1H-indol-3-yl)piperidin-1-ylacetamide
-
- Inchi: 1S/C21H21Cl2N3O/c22-15-5-6-18(23)20(11-15)25-21(27)13-26-9-7-14(8-10-26)17-12-24-19-4-2-1-3-16(17)19/h1-6,11-12,14,24H,7-10,13H2,(H,25,27)
- InChI Key: XUBKXBXMRMJVSU-UHFFFAOYSA-N
- SMILES: N1(CC(NC2=CC(Cl)=CC=C2Cl)=O)CCC(C2C3=C(NC=2)C=CC=C3)CC1
N-(2,5-dichlorophenyl)-2-4-(1H-indol-3-yl)piperidin-1-ylacetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306658-50mg |
n-(2,5-Dichlorophenyl)-2-[4-(1h-indol-3-yl)piperidin-1-yl]acetamide |
950166-37-7 | 95% | 50mg |
¥5342.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306658-100mg |
n-(2,5-Dichlorophenyl)-2-[4-(1h-indol-3-yl)piperidin-1-yl]acetamide |
950166-37-7 | 95% | 100mg |
¥6842.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306658-250mg |
n-(2,5-Dichlorophenyl)-2-[4-(1h-indol-3-yl)piperidin-1-yl]acetamide |
950166-37-7 | 95% | 250mg |
¥12204.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306658-500mg |
n-(2,5-Dichlorophenyl)-2-[4-(1h-indol-3-yl)piperidin-1-yl]acetamide |
950166-37-7 | 95% | 500mg |
¥15396.00 | 2024-04-24 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1306658-1g |
n-(2,5-Dichlorophenyl)-2-[4-(1h-indol-3-yl)piperidin-1-yl]acetamide |
950166-37-7 | 95% | 1g |
¥21387.00 | 2024-04-24 | |
| A2B Chem LLC | AX28586-2.5g |
N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide |
950166-37-7 | 95% | 2.5g |
$1921.00 | 2024-07-18 | |
| A2B Chem LLC | AX28586-5g |
N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide |
950166-37-7 | 95% | 5g |
$2825.00 | 2024-07-18 | |
| A2B Chem LLC | AX28586-50mg |
N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide |
950166-37-7 | 95% | 50mg |
$259.00 | 2024-07-18 | |
| A2B Chem LLC | AX28586-100mg |
N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide |
950166-37-7 | 95% | 100mg |
$369.00 | 2024-07-18 | |
| A2B Chem LLC | AX28586-250mg |
N-(2,5-dichlorophenyl)-2-[4-(1H-indol-3-yl)piperidin-1-yl]acetamide |
950166-37-7 | 95% | 250mg |
$511.00 | 2024-07-18 |
N-(2,5-dichlorophenyl)-2-4-(1H-indol-3-yl)piperidin-1-ylacetamide Suppliers
N-(2,5-dichlorophenyl)-2-4-(1H-indol-3-yl)piperidin-1-ylacetamide Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
5. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
Additional information on N-(2,5-dichlorophenyl)-2-4-(1H-indol-3-yl)piperidin-1-ylacetamide
Professional Introduction to N-(2,5-dichlorophenyl)-2-4-(1H-indol-3-yl)piperidin-1-ylacetamide (CAS No. 950166-37-7)
N-(2,5-dichlorophenyl)-2-4-(1H-indol-3-yl)piperidin-1-ylacetamide, identified by its CAS number 950166-37-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development in the quest for novel therapeutic agents.
The structural framework of N-(2,5-dichlorophenyl)-2-4-(1H-indol-3-yl)piperidin-1-ylacetamide is characterized by its intricate combination of aromatic and heterocyclic moieties. The presence of a 2,5-dichlorophenyl group and an indole ring fused with a piperidine moiety contributes to its unique pharmacophoric features. These structural elements are known to play a crucial role in modulating biological pathways, particularly in the context of targeting neurological and inflammatory disorders.
In recent years, there has been a surge in research focusing on the development of molecules that can interact selectively with biological targets. N-(2,5-dichlorophenyl)-2-4-(1H-indol-3-yl)piperidin-1-ylacetamide has emerged as a compound of interest due to its potential to interfere with key signaling pathways associated with diseases such as cancer, neurodegenerative disorders, and autoimmune conditions. The indole moiety, in particular, is well-documented for its ability to modulate enzyme activity and receptor binding, which are critical aspects in drug design.
The synthesis of N-(2,5-dichlorophenyl)-2-4-(1H-indol-3-yl)piperidin-1-ylacetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The introduction of the 2,5-dichlorophenyl group enhances the lipophilicity of the molecule, which is often a desirable property for drug candidates aiming to cross biological membranes. Additionally, the piperidine ring contributes to the compound's solubility and metabolic stability, factors that are essential for its efficacy as a therapeutic agent.
The pharmacological profile of N-(2,5-dichlorophenyl)-2-4-(1H-indol-3-yl)piperidin-1-ylacetamide has been extensively studied in vitro and in vivo. Preclinical studies have demonstrated its potential as an inhibitor of various enzymes and receptors involved in disease pathogenesis. For instance, research indicates that this compound may exhibit inhibitory activity against enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are implicated in inflammation and pain mechanisms.
950166-37-7 (N-(2,5-dichlorophenyl)-2-4-(1H-indol-3-yl)piperidin-1-ylacetamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)